molecular formula C15H21NO2 B11862211 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine CAS No. 1023-99-0

2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine

Cat. No.: B11862211
CAS No.: 1023-99-0
M. Wt: 247.33 g/mol
InChI Key: HUHZMHBFEVJWJJ-UHFFFAOYSA-N
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Description

2-(2-(1,4-Dioxaspiro[45]decan-6-yl)ethyl)pyridine is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine typically involves multiple steps. One common method starts with the formation of 1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, followed by hydrazone formation and iodination . The iodinated intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium-phosphine complexes for aminocarbonylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1,4-Dioxaspiro[4

Properties

CAS No.

1023-99-0

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-[2-(1,4-dioxaspiro[4.5]decan-6-yl)ethyl]pyridine

InChI

InChI=1S/C15H21NO2/c1-3-9-15(17-11-12-18-15)13(5-1)7-8-14-6-2-4-10-16-14/h2,4,6,10,13H,1,3,5,7-9,11-12H2

InChI Key

HUHZMHBFEVJWJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CCC3=CC=CC=N3)OCCO2

Origin of Product

United States

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